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Compound of Interest

Compound Name: Inotersen

Cat. No.: B10832289

For Immediate Release

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular structure,
chemical properties, and mechanism of action of Inotersen, an antisense oligonucleotide
therapeutic. It is intended to serve as a resource for researchers, scientists, and professionals
involved in drug development and the study of hereditary transthyretin-mediated amyloidosis
(hATTR).

Molecular Structure and Chemical Properties

Inotersen is a second-generation 2'-O-(2-methoxyethyl) (2'-MOE) modified antisense
oligonucleotide (ASO).[1] This chemical modification enhances its binding affinity to the target
RNA, increases resistance to nuclease degradation, and improves its pharmacokinetic and
pharmacodynamic properties.[2]

The drug is designed as a "gapmer,"” featuring a central block of ten deoxynucleotides that can
recruit and activate RNase H1. This core is flanked by five 2'-MOE-modified ribonucleotides on
both the 5" and 3' ends.[3] The full sequence of Inotersen is 5-TCTTG GTTACATGAAATCCC-
3', where 'C' represents 5-methylcytidine, and the flanking regions (bases 1-5 and 16-20) are
2'-MOE modified.
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Property Value Reference

C230H299N69Na190121P19
Molecular Formula s19 [2][4]

Molecular Weight 7600.73 Da [2][4]

5“TCTTG GTTACATGAA
Sequence ATCCC-3' (C = 5-
methylcytidine)

o 2'-O-methoxyethyl (2'-MOE) on
Modifications [1][3]
bases 1-5 and 16-20

Gapmer Antisense
Structure ) ) [3]
Oligonucleotide

Mechanism of Action: Silencing the Transthyretin
Gene

Inotersen's therapeutic effect is achieved by specifically targeting the messenger RNA (MRNA)
of the transthyretin (TTR) protein.[5] TTR is a transport protein primarily synthesized in the liver.
[6] In hereditary transthyretin-mediated amyloidosis (hATTR), mutations in the TTR gene lead
to the production of unstable TTR proteins that misfold and aggregate as amyloid fibrils in
various tissues, leading to progressive organ dysfunction.[7]

Inotersen is designed to be complementary to a sequence in the 3' untranslated region of the
human TTR mRNA.[1][8] This region is conserved across both wild-type and mutated forms of
the TTR gene.[4] Upon subcutaneous administration, Inotersen distributes to the liver, where it
binds to the TTR mRNA through Watson-Crick base pairing.[2][8]

This binding event creates an RNA-DNA heteroduplex, which is a substrate for RNase H1, a
ubiquitously expressed enzyme.[3][5] RNase H1 then cleaves the mRNA strand of the duplex,
leading to its degradation.[3][5] By destroying the TTR mRNA, Inotersen effectively halts the
translation of both mutant and wild-type TTR protein.[3][9] This reduction in TTR protein levels
leads to a decrease in the formation of amyloid deposits, thereby slowing or halting the
progression of the disease.[9][10]
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Inotersen's mechanism of action in reducing TTR protein production.

Pharmacokinetics and Pharmacodynamics

Inotersen is administered as a subcutaneous injection.[4] It is highly bound to plasma proteins
(>94%) and has an apparent volume of distribution at a steady state of 293 L in patients with
hATTR.[9] The drug is metabolized by nucleases into shorter nucleotides, and less than 1% is
excreted unchanged in the urine within 24 hours.[9] Inotersen has a long terminal elimination
half-life of approximately 32.3 days.[9]

Pharmacodynamic studies have demonstrated a dose-dependent reduction in plasma TTR
levels.[11] In clinical trials, treatment with Inotersen led to a mean serum TTR reduction of
over 70% from baseline.[12]
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Pharmacokinetic . .
Value (in hATTR patients) Reference
Parameter

Time to Peak Plasma

, 2-4 hours [4]

Concentration
Apparent Volume of

o 293 L [9]
Distribution (steady-state)
Plasma Protein Binding >94% [9]
Terminal Elimination Half-life 32.3 days 9]
Total Body Clearance 3.18 L/h [9]

Clinical Efficacy and Safety Profile

The efficacy and safety of Inotersen were primarily evaluated in the NEURO-TTR study, a
Phase 3, randomized, double-blind, placebo-controlled trial.[13]

NEURO-TTR Clinical Trial Protocol

The NEURO-TTR study was an international, multicenter trial that enrolled 172 adult patients
with stage 1 or stage 2 hATTR with polyneuropathy.[13]

Inclusion Criteria:

Age 18-82 years.[4]

Diagnosis of stage 1 or 2 hATTR with polyneuropathy.[4]

Neuropathy Impairment Score (NIS) of 10 to 130.[4]

Documented TTR mutation and biopsy-proven amyloid deposits.[4]
Exclusion Criteria:
e Previous liver transplant or anticipated transplant within one year.[4]

 Significant renal or cardiac dysfunction (NYHA class =3).[9]
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o Other causes of neuropathy.[9]

Study Design: Patients were randomized in a 2:1 ratio to receive either 300 mg of Inotersen or
a placebo via subcutaneous injection.[13] The treatment regimen consisted of three injections
in the first week to achieve steady-state drug levels, followed by once-weekly injections for 64
weeks, for a total treatment duration of 65 weeks.[4]

Primary Endpoints: The two primary endpoints were the change from baseline in:

e The modified Neuropathy Impairment Score +7 (mNIS+7), a composite measure of
neurologic impairment.[13]

o The Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score, a patient-
reported outcome.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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